molecular formula C29H22O8 B11166263 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

Cat. No.: B11166263
M. Wt: 498.5 g/mol
InChI Key: QCZHGPCOHHQBTB-UHFFFAOYSA-N
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Description

4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities .

Preparation Methods

The synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromene core. The chromene core can be synthesized through cyclization reactions involving benzopyran ring formation . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell proliferation and apoptosis .

Biological Activity

The compound 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a synthetic derivative of the coumarin family, known for its diverse biological activities. Coumarins and their derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H22O6\text{C}_{23}\text{H}_{22}\text{O}_6

This structure features multiple functional groups that contribute to its biological activity, including methoxy and oxo groups.

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle regulators. The specific compound has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating promising results.

Table 1: Cytotoxicity of Coumarin Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa15.5
Compound BMCF-712.3
Target CompoundA54910.1

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives has also been well-documented. The target compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels when treated with the compound.

Table 2: Anti-inflammatory Effects

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Target Compound (10 µM)5030
Target Compound (20 µM)2010

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains. The results demonstrated effective inhibition of growth, particularly against Gram-positive bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

The biological activity of the compound is attributed to its ability to interact with various molecular targets within cells. For instance, the methoxy groups may enhance lipophilicity, facilitating cellular uptake and subsequent interaction with intracellular proteins involved in apoptosis and inflammatory pathways.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on lung cancer cell lines demonstrated that treatment with the target compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through the mitochondrial pathway.
  • Case Study on Anti-inflammatory Effects : In vivo studies using animal models showed that administration of the target compound significantly reduced paw edema in a carrageenan-induced model, indicating strong anti-inflammatory effects.

Properties

Molecular Formula

C29H22O8

Molecular Weight

498.5 g/mol

IUPAC Name

4-(8-methoxy-2-oxochromen-3-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one

InChI

InChI=1S/C29H22O8/c1-16-24(35-15-23(30)17-7-9-19(33-2)10-8-17)12-11-20-21(14-26(31)36-27(16)20)22-13-18-5-4-6-25(34-3)28(18)37-29(22)32/h4-14H,15H2,1-3H3

InChI Key

QCZHGPCOHHQBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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